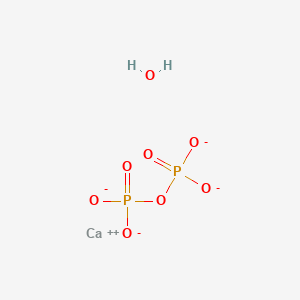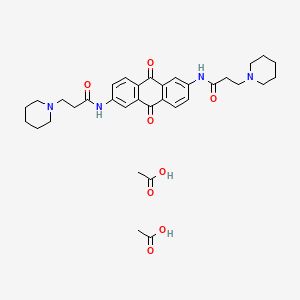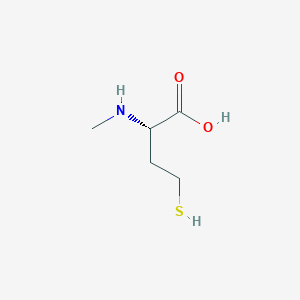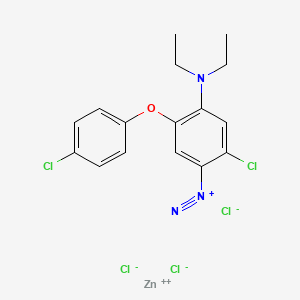
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate typically involves the acetylation of 2-amino benzothiazole derivatives. The initial step involves the synthesis of N-(1,3 benzothiazole-2-yl)-2-chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . This intermediate can then be further reacted with appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, acids, bases, and oxidizing agents. For example, the synthesis of benzothiazole derivatives often involves the use of halogenated compounds and bases such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of 2-amino benzothiazole derivatives with chloroacetyl chloride in the presence of TEA yields N-(1,3 benzothiazole-2-yl)-2-chloroacetamide .
Aplicaciones Científicas De Investigación
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate include:
2-(2-Oxo-3-pyridyl)benzothiazole: Known for its herbicidal activity.
N-(1,3 benzothiazole-2-yl)-2-chloroacetamide: An intermediate in the synthesis of various benzothiazole derivatives.
2,4-Disubstituted thiazoles: Known for their antimicrobial activity.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
199172-82-2 |
|---|---|
Fórmula molecular |
C17H16N2O3S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C17H16N2O3S/c1-12-5-4-6-13(11-12)18-17(21)22-10-9-19-16(20)14-7-2-3-8-15(14)23-19/h2-8,11H,9-10H2,1H3,(H,18,21) |
Clave InChI |
GPJUEAJYFQJKKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)OCCN2C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)

![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
